REACTION_CXSMILES
|
Cl.O1C2C=C[C:9]([C:11](=[N:13]O)[CH3:12])=[CH:10]C=2CC1.[CH3:15][C:16]([O:18][C:19]([CH3:21])=O)=O.[CH3:22][C:23](O)=[O:24]>>[O:18]1[C:19]2[CH:21]=[CH:12][C:11]([NH:13][C:23](=[O:24])[CH3:22])=[CH:9][C:10]=2[CH2:15][CH2:16]1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction was extracted with DCM (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
ADDITION
|
Details
|
The slurry was treated with water (20 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated several times
|
Type
|
CUSTOM
|
Details
|
to remove Ac2O
|
Type
|
CUSTOM
|
Details
|
The combined solids were purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient (50-100%) of EtOAc/pet. ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C=CC(=C2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.94 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |